[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol
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Overview
Description
[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol is an organic compound with the molecular formula C15H16O3. It is a phenolic derivative, characterized by the presence of methoxy and methylphenoxy groups attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-4-(4-methylphenoxy)phenyl]methanol typically involves the reaction of 3-methoxyphenol with 4-methylphenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of [3-Methoxy-4-(4-methylphenoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in oxidative stress, inflammation, or signal transduction .
Comparison with Similar Compounds
Similar Compounds
- [3-Methoxy-4-(4-chlorophenoxy)phenyl]methanol
- [3-Methoxy-4-(4-fluorophenoxy)phenyl]methanol
- [3-Methoxy-4-(4-bromophenoxy)phenyl]methanol
Uniqueness
[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol is unique due to the presence of the methylphenoxy group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications .
Properties
CAS No. |
57422-20-5 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
[3-methoxy-4-(4-methylphenoxy)phenyl]methanol |
InChI |
InChI=1S/C15H16O3/c1-11-3-6-13(7-4-11)18-14-8-5-12(10-16)9-15(14)17-2/h3-9,16H,10H2,1-2H3 |
InChI Key |
BTIHQYVBXKBCPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)CO)OC |
Origin of Product |
United States |
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